4-Cyclopropoxyphthalic acid 4-Cyclopropoxyphthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19836298
InChI: InChI=1S/C11H10O5/c12-10(13)8-4-3-7(16-6-1-2-6)5-9(8)11(14)15/h3-6H,1-2H2,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol

4-Cyclopropoxyphthalic acid

CAS No.:

Cat. No.: VC19836298

Molecular Formula: C11H10O5

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropoxyphthalic acid -

Specification

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
IUPAC Name 4-cyclopropyloxyphthalic acid
Standard InChI InChI=1S/C11H10O5/c12-10(13)8-4-3-7(16-6-1-2-6)5-9(8)11(14)15/h3-6H,1-2H2,(H,12,13)(H,14,15)
Standard InChI Key XOPJGDSIPLRYJR-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2=CC(=C(C=C2)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

4-Cyclopropoxyphthalic acid (C₁₁H₁₀O₅) features a benzene ring substituted with two carboxylic acid groups at the 1,2-positions and a cyclopropoxy group (-O-C₃H₅) at the 4-position. The cyclopropane ring introduces significant steric strain and electronic effects, which influence the compound’s reactivity and physical properties.

Molecular Geometry and Stereoelectronic Effects

The cyclopropoxy group’s sp³-hybridized oxygen atom connects the cyclopropane ring to the aromatic system. This arrangement creates a bent geometry that disrupts planarity, potentially altering conjugation within the benzene ring . The electron-donating nature of the ether oxygen may slightly increase the electron density of the aromatic system, modulating the acidity of the carboxylic acid groups compared to unsubstituted phthalic acid .

Physical Properties

While experimental data for 4-cyclopropoxyphthalic acid are scarce, analogous compounds provide insights:

  • Melting Point: Phthalic acid derivatives with bulky substituents, such as 4-chlorophthalic acid, exhibit high melting points (~285°C) . The cyclopropoxy group’s steric bulk may reduce crystallinity, potentially lowering the melting point to 220–250°C.

  • Solubility: The compound is likely sparingly soluble in water (<0.5 g/100 mL at 25°C), similar to 4-chlorophthalic acid . Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) is expected due to hydrogen bonding with the carboxylic acid groups.

  • Density: Estimated at 1.5–1.7 g/cm³, consistent with substituted phthalic acids .

Synthesis and Chemical Reactivity

Nucleophilic Aromatic Substitution

A plausible route involves substituting a halogen atom on pre-functionalized phthalic acid. For example, 4-chlorophthalic acid could undergo reaction with cyclopropanolate under Mitsunobu conditions (DIAD, PPh₃) to replace chloride with the cyclopropoxy group .

Proposed Pathway:

  • Protection of carboxylic acids as methyl esters (Fischer esterification) .

  • SNAr reaction with sodium cyclopropoxide in DMF at 80–100°C .

  • Deprotection via alkaline hydrolysis (NaOH/EtOH) .

Direct Cyclopropanation

An alternative approach employs cyclopropanation of a pre-installed propargyl ether followed by oxidation:

  • O-Alkylation of 4-hydroxyphthalic acid with propargyl bromide.

  • [2+1] Cyclopropanation using diazomethane.

  • Oxidative cleavage of the triple bond to yield carboxylic acids .

Reactivity Profile

  • Carboxylic Acid Groups: The two -COOH moieties exhibit typical dicarboxylic acid behavior, with pKa₁ ≈ 2.8 and pKa₂ ≈ 5.2 (cf. phthalic acid: pKa₁ = 2.95, pKa₂ = 5.41) .

  • Cyclopropoxy Ring: Susceptible to acid-catalyzed ring-opening reactions, forming linear alkyl chains under strong acidic conditions (e.g., H₂SO₄) .

  • Electrophilic Aromatic Substitution: The electron-rich benzene ring may undergo nitration or sulfonation at the 5-position, directed by the electron-donating cyclopropoxy group.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 1.2–1.4 (m, 4H, cyclopropane CH₂).

    • δ 3.8–4.0 (m, 1H, OCH).

    • δ 7.6–8.1 (m, 3H, aromatic H).

    • δ 12.5–13.5 (br, 2H, COOH) .

  • ¹³C NMR:

    • δ 8–10 (cyclopropane C).

    • δ 75–80 (OCH).

    • δ 168–172 (COOH) .

IR Spectroscopy

Strong absorptions at:

  • 2500–3300 cm⁻¹ (O-H stretch, carboxylic acid).

  • 1700 cm⁻¹ (C=O stretch).

  • 1250 cm⁻¹ (C-O-C ether) .

Applications and Derivatives

Pharmaceutical Intermediate

The cyclopropane moiety is prevalent in bioactive molecules due to its metabolic stability . Derivatives of 4-cyclopropoxyphthalic acid could serve as:

  • Kinase Inhibitors: Analogous to 5-aryl-1,3,4-oxadiazole derivatives .

  • Anticancer Agents: Structural similarity to microtubule-destabilizing aryl sulfonamides .

Polymer Chemistry

As a dicarboxylic acid, it may form:

  • Polyesters: With diols (e.g., ethylene glycol) via condensation polymerization.

  • Coordination Polymers: Metal-organic frameworks (MOFs) with transition metals .

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